molecular formula C15H21BO3 B2566441 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone CAS No. 1417036-29-3

1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Cat. No.: B2566441
CAS No.: 1417036-29-3
M. Wt: 260.14
InChI Key: WODKMNDPLZUKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a boronic ester derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is crucial for its reactivity and stability in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves the borylation of an appropriate precursor. One common method includes the reaction of 2-methyl-4-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The scalability of the borylation process makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

    Bases: Including potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step .

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Phenylboronic acid pinacol ester

Uniqueness: 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is unique due to its specific structure, which combines a boronic ester with a ketone functional group. This combination enhances its reactivity and makes it particularly useful in cross-coupling reactions compared to other boronic esters .

Properties

IUPAC Name

1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-10-9-12(7-8-13(10)11(2)17)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODKMNDPLZUKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.